molecular formula C6H10F2O4 B12073247 2,4-Difluoro-3,5,6-trihydroxyhexanal

2,4-Difluoro-3,5,6-trihydroxyhexanal

Cat. No.: B12073247
M. Wt: 184.14 g/mol
InChI Key: DXXFPIUBJOGVFV-UHFFFAOYSA-N
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Description

2,4-Difluoro-3,5,6-trihydroxyhexanal is a fluorinated organic compound characterized by the presence of two fluorine atoms and three hydroxyl groups attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3,5,6-trihydroxyhexanal typically involves the fluorination of a suitable precursor followed by the introduction of hydroxyl groups. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms at the desired positions. The hydroxyl groups can be introduced through hydrolysis or oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3,5,6-trihydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,4-Difluoro-3,5,6-trihydroxyhexanal has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3,5,6-trihydroxyhexanal involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The hydroxyl groups facilitate hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects.

Comparison with Similar Compounds

2,4-Difluoro-3,5,6-trihydroxyhexanal can be compared with other similar compounds such as:

    2,4-Difluoro-3,5,6-trihydroxyhexane: Lacks the aldehyde group, resulting in different reactivity and applications.

    2,4-Difluoro-3,5,6-trihydroxybenzene: Contains a benzene ring instead of a hexanal backbone, leading to distinct chemical properties.

    2,4-Difluoro-3,5,6-trihydroxycyclohexane: Features a cyclohexane ring, affecting its stability and reactivity.

The uniqueness of this compound lies in its specific combination of fluorine atoms and hydroxyl groups on a hexanal backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-difluoro-3,5,6-trihydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O4/c7-3(1-9)6(12)5(8)4(11)2-10/h1,3-6,10-12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXFPIUBJOGVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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